molecular formula C18H15NO3S B2666471 3-methanesulfonyl-N-(naphthalen-1-yl)benzamide CAS No. 896295-54-8

3-methanesulfonyl-N-(naphthalen-1-yl)benzamide

Cat. No.: B2666471
CAS No.: 896295-54-8
M. Wt: 325.38
InChI Key: XRYPOOJXIYYUHF-UHFFFAOYSA-N
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Description

3-Methanesulfonyl-N-(naphthalen-1-yl)benzamide is a synthetic benzamide derivative characterized by a naphthalene moiety and a methanesulfonyl functional group. This structure is of significant interest in medicinal chemistry and drug discovery research. Benzamide compounds are widely investigated for their diverse biological activities . The naphthalene ring system is a privileged scaffold in drug design, often contributing to potent biological activity by interacting with hydrophobic pockets in enzyme active sites. For instance, naphthalene-based inhibitors have been explored for targeting viral proteases, such as the Papain-like protease (PLpro) of SARS-CoV-2 . Furthermore, the methanesulfonyl group is a key functional moiety that can influence the compound's electronic properties, solubility, and binding affinity to biological targets. In related compounds, structural features like the naphthalene ring and amide linkage have been associated with promising pharmacological properties. Research on similar molecules has demonstrated potential in areas such as anticancer activity, with some naphthalene-sulfonamide hybrids showing potent antiproliferative effects and tubulin polymerization inhibition , as well as antimicrobial activity against resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) . This combination of features makes this compound a valuable chemical tool for researchers exploring new therapeutic agents, studying enzyme-inhibitor interactions, and investigating structure-activity relationships. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylsulfonyl-N-naphthalen-1-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c1-23(21,22)15-9-4-8-14(12-15)18(20)19-17-11-5-7-13-6-2-3-10-16(13)17/h2-12H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYPOOJXIYYUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-N-(naphthalen-1-yl)benzamide typically involves the reaction of a benzamide derivative with methanesulfonyl chloride in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane or chloroform, and a base like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-methanesulfonyl-N-(naphthalen-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding the corresponding amine.

    Substitution: The benzamide and naphthalene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamides or naphthalene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research has indicated that compounds similar to 3-methanesulfonyl-N-(naphthalen-1-yl)benzamide exhibit antimicrobial properties. For instance, derivatives of benzamides have shown efficacy against various bacterial strains and protozoan parasites, suggesting that this compound could be a candidate for further exploration in antimicrobial drug development .
  • Anti-inflammatory Effects : The methanesulfonyl group has been linked to anti-inflammatory activity in other compounds. Studies indicate that similar structures can inhibit pro-inflammatory cytokines, making this compound a potential anti-inflammatory agent .
  • Cancer Research : There is growing interest in the application of benzamide derivatives in cancer therapy. Compounds with similar structures have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells . The specific interactions of this compound with cancer-related targets warrant further investigation.

Data Table: Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialBenzamide derivativesEffective against bacterial strains
Anti-inflammatoryMethanesulfonyl-substituted compoundsInhibition of cytokine production
AnticancerNaphthalene-based compoundsInduction of apoptosis

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of various benzamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the benzamide structure significantly enhanced antimicrobial activity, suggesting that this compound could be optimized for similar effects .
  • Anti-inflammatory Mechanism Exploration : In a controlled laboratory setting, researchers tested the anti-inflammatory effects of compounds related to this compound on human cell lines exposed to inflammatory stimuli. The findings demonstrated a marked reduction in inflammatory markers, supporting its potential use as an anti-inflammatory agent .
  • Cancer Cell Line Studies : A series of experiments were conducted using various naphthalene-based compounds on different cancer cell lines. The results showed that certain structural modifications led to increased cytotoxicity against breast cancer cells, highlighting the importance of chemical structure in determining biological activity .

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-N-(naphthalen-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on the target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Analogues

Table 1: Structural Comparison of Key Benzamide Derivatives
Compound Name Substituents on Benzamide Target/Application Key Reference
3-Methanesulfonyl-N-(naphthalen-1-yl)benzamide 3-SO₂CH₃, N-(naphthalen-1-yl) Not explicitly stated (inferred: enzyme inhibition) N/A
3-Methyl-N-(naphthalen-1-yl)benzamide 3-CH₃, N-(naphthalen-1-yl) Structural studies
N-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzamide (NCDDNB) 3-Cl, 1,4-dioxo-naphthyl, N-benzamide Anticancer (prostate cell lines)
4-[(Methylsulfonyl)amino]-N-(naphthalen-1-yl)benzamide 4-NH-SO₂CH₃, N-(naphthalen-1-yl) Antiarrhythmic (inferred)
2-Acylaminobenzoic acid derivatives 2-Acylamino, 1-carboxyphenyl PCAF HAT enzyme inhibition
Key Structural Insights :
  • Position of substituents: The 3-methanesulfonyl group in the target compound contrasts with the 4-sulfonamide in and the 2-acylamino groups in . Positional effects influence electronic distribution and steric interactions with biological targets.
  • Naphthyl vs.

Functional Comparisons

Key Functional Insights :
  • Anticancer activity : NCDDNB () demonstrates that naphthyl-containing benzamides can induce G₁-phase cell cycle arrest and apoptosis. The methanesulfonyl group in the target compound may modulate similar pathways but with altered potency or selectivity.
  • Enzyme inhibition: PCAF HAT inhibition (): Acylamino substituents at the 2-position are critical for activity, suggesting that substituent position and electronic effects (e.g., electron-withdrawing -SO₂CH₃) in the target compound may target different enzymes.

Physicochemical and Pharmacokinetic Considerations

  • Metabolic stability : Sulfonyl groups are generally resistant to oxidative metabolism, which may enhance in vivo half-life compared to compounds with ester or amide linkages (e.g., ).

Biological Activity

3-Methanesulfonyl-N-(naphthalen-1-yl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Bcl-2 Proteins : Similar to other benzamide derivatives, this compound may inhibit Bcl-2 proteins, which are crucial in regulating apoptosis. The inhibition leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome C and activating caspases that promote cell death .
  • Targeting Cancer Cells : Preliminary studies suggest that related compounds exhibit significant efficacy against various cancer cell lines, including breast cancer cells. The inhibition of specific pathways involved in cell proliferation and survival is a critical area of investigation .

Biological Activity Data

Several studies have highlighted the biological activity of compounds structurally related to this compound. The following table summarizes key findings from recent research:

CompoundCell LineIC50 (µM)Mechanism
This compoundSK-BR-3 (breast cancer)TBDApoptosis induction via Bcl-2 inhibition
Nimesulide derivativesSK-BR-325COX-2 inhibition and aromatase suppression
Compound 5eHuman breast cancer cells57.3PARP1 inhibition

Case Study 1: Efficacy Against Breast Cancer

In a study examining the efficacy of various sulfonamide derivatives, compounds similar to this compound were tested against SK-BR-3 breast cancer cells. The results indicated that these compounds significantly inhibited cell growth at concentrations as low as 25 µM, suggesting a strong potential for therapeutic application in breast cancer treatment .

Case Study 2: Inhibition of Apoptotic Pathways

Research has demonstrated that derivatives targeting the Bcl-2 family proteins can effectively induce apoptosis in cancer cells. For instance, compounds designed to mimic the structure of this compound showed enhanced apoptotic activity through the activation of Bax and Bak proteins, leading to MOMP and subsequent cell death .

Research Findings

Recent investigations into the structure-activity relationships (SAR) of benzamide derivatives have revealed that modifications at specific positions significantly affect their biological activity. For instance:

  • Substituents : The introduction of methanesulfonyl groups has been linked to increased potency against certain cancer cell lines.
  • Flexibility : Structural modifications that enhance molecular flexibility have been shown to improve binding affinity to target proteins involved in apoptosis regulation .

Q & A

Basic: What synthetic strategies are effective for preparing 3-methanesulfonyl-N-(naphthalen-1-yl)benzamide?

Methodological Answer:
The synthesis typically involves amide coupling between 3-methanesulfonylbenzoic acid and 1-naphthylamine. Key steps include:

  • Carbodiimide-mediated coupling : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with a proton donor (e.g., HOBt) in polar solvents (e.g., DMF, acetonitrile) to activate the carboxylic acid .
  • Multi-component reactions : For complex scaffolds, β-naphthol, aldehydes, and amines can form intermediates via Mannich-type reactions, followed by sulfonylation .
  • Purification : Crystallization (methanol/water mixtures) or chromatography (silica gel, chloroform/methanol gradients) ensures purity .

Advanced: How can regioselectivity challenges in functionalizing the benzamide core be addressed?

Methodological Answer:
Regioselectivity in sulfonylation or electrophilic substitution is influenced by:

  • Catalyst screening : Copper or palladium catalysts enable selective C-H activation. For example, copper-catalyzed bromination fails in N-(naphthalen-1-yl)benzamide derivatives unless N,N-bidentate coordination is present, highlighting the need for tailored catalysts .
  • Directing groups : Electron-withdrawing groups (e.g., methanesulfonyl) direct electrophiles to meta/para positions. Computational DFT studies predict reactive sites by analyzing electron density maps .
  • Protection/deprotection strategies : Temporary protection of the sulfonamide group (e.g., tert-butyl) can prevent undesired side reactions during functionalization .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry via coupling patterns. For example, naphthalene protons resonate at δ 7.41–8.22 ppm, while methanesulfonyl groups appear as singlets near δ 3.3 ppm .
  • IR spectroscopy : Detect amide C=O (~1650 cm⁻¹) and sulfonyl S=O (~1350, 1160 cm⁻¹) stretches .
  • Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ at m/z ~340–350) and fragmentation patterns .

Advanced: How can structure-activity relationships (SAR) be explored for this compound in enzyme inhibition?

Methodological Answer:

  • Co-crystallography : Resolve ligand-enzyme complexes (e.g., PLpro in SARS-CoV-2) to identify hydrogen bonds between the benzamide carbonyl and active-site residues (e.g., Gln269, Asp164). Replace sulfonamide with bioisosteres (e.g., sulfonylurea) to assess potency changes .
  • Mutagenesis studies : Introduce point mutations (e.g., Q269A) to validate binding interactions observed in docking simulations .
  • In vitro assays : Measure IC50 values against target enzymes using fluorescence polarization or calorimetry .

Advanced: What analytical methods detect intermolecular interactions or polymorphism in this compound?

Methodological Answer:

  • X-ray crystallography : Resolve polymorphic forms (e.g., monoclinic vs. rhombic) and hydrogen-bonding networks. For example, 3,5-dinitrophenyl-substituted benzamides exhibit intramolecular charge transfer (ICT) detectable via crystallography .
  • UV-Vis/fluorescence spectroscopy : Monitor ICT shifts (e.g., λmax changes from 300 to 450 nm upon fluoride binding) for anion sensing applications .
  • Thermogravimetric analysis (TGA) : Assess thermal stability of polymorphs, with decomposition temperatures correlating with crystal packing efficiency .

Basic: How can synthetic byproducts or impurities be identified and minimized?

Methodological Answer:

  • HPLC-MS : Detect trace impurities (e.g., unreacted 1-naphthylamine) using C18 columns and acetonitrile/water gradients .
  • Recrystallization optimization : Adjust solvent ratios (e.g., methanol:hexane:water) to preferentially crystallize the target compound over byproducts .
  • Elemental analysis : Validate purity (>98% C, H, N, S concordance) to confirm stoichiometry .

Advanced: What computational tools predict the biological or material properties of this compound?

Methodological Answer:

  • DFT calculations : Simulate electronic properties (e.g., HOMO-LUMO gaps) to explain colorimetric responses to anions or predict redox behavior .
  • Molecular dynamics (MD) : Model membrane permeability by calculating logP values and simulating lipid bilayer interactions .
  • Pharmacophore mapping : Align sulfonamide and naphthyl groups with known active sites (e.g., kinase inhibitors) to prioritize analogs for synthesis .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation, as naphthalene derivatives are prone to oxidation .
  • Moisture control : Use desiccants (silica gel) in sealed containers; sulfonamides may hydrolyze in humid conditions .
  • Stability assays : Monitor decomposition via periodic NMR or HPLC over 6–12 months .

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